4-Bromobenzenesulfonic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

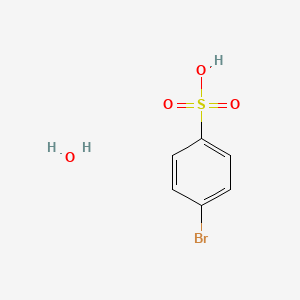

4-Bromobenzenesulfonic acid hydrate is a chemical compound with the molecular formula C6H7BrO4S . It is also known by other names such as 4-Bromobenzenesulfonic acid monohydrate and 4-bromobenzenesulfonic acid;hydrate .

Molecular Structure Analysis

The molecular weight of 4-Bromobenzenesulfonic acid hydrate is 255.09 g/mol . The InChI representation of the molecule isInChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6 (4-2-5)11 (8,9)10;/h1-4H, (H,8,9,10);1H2 . The canonical SMILES string is C1=CC (=CC=C1S (=O) (=O)O)Br.O . Physical And Chemical Properties Analysis

4-Bromobenzenesulfonic acid hydrate has a molecular weight of 255.09 g/mol . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound is 253.92484 g/mol . The topological polar surface area is 63.8 Ų . The compound has a complexity of 211 .Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

4-Bromobenzenesulfonic acid hydrate has applications in palladium-catalyzed reactions. A study demonstrated its use in palladium-catalyzed direct arylation of bromobenzenesulfonic acid derivatives with heteroaromatics. The nature and position of SO2R substituents on bromobenzenes impact reaction rates and yields (Bheeter et al., 2013).

Quantum Chemical Modeling

Quantum chemical modeling studies have involved 4-Bromobenzenesulfonic acid hydrate. One study utilized density functional theory to calculate hydrate clusters of related compounds, providing insights into structure formation and proton transfer mechanisms (Zyubina et al., 2012).

Organic Synthesis

This compound is also significant in organic synthesis. Research has shown its involvement in ring halogenations of polyalkylbenzenes, offering a pathway to synthesize various halogenated compounds (Bovonsombat & Mcnelis, 1993).

Fluorescent Probing

A novel application in fluorescent probing was identified, where a derivative of 4-Bromobenzenesulfonic acid hydrate was used in developing a sensitive detector for hydrazine in biological systems (Chen et al., 2017).

Coordination Polymers

The compound has been utilized in the synthesis of rare organosilver(I) coordination polymers. These polymers have potential applications in materials science and catalysis (Deng et al., 2011).

Photoreduction Studies

4-Bromobenzenesulfonic acid hydrate plays a role in photoreduction studies. One research highlighted its use in HCl-catalyzed photoreduction of bromonitrobenzene, contributing to the understanding of nucleophilic aromatic photosubstitution involving radical intermediates (Wubbels, Snyder, & Coughlin, 1988).

Hydration of Alkynes

The compound is involved in the hydration of alkynes, as demonstrated by a study that employed p-toluenesulfonic acid and acetic acid for efficient hydration, revealing insights into reaction mechanisms (Liu, Wei, & Cai, 2016).

Safety and Hazards

4-Bromobenzenesulfonic acid hydrate is classified as Skin Corr. 1B under the GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill/leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

4-bromobenzenesulfonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHULXEZFSDUIRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Br.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzenesulfonic acid hydrate | |

CAS RN |

79326-93-5 |

Source

|

| Record name | 4-Bromobenzenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2379104.png)

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379110.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)